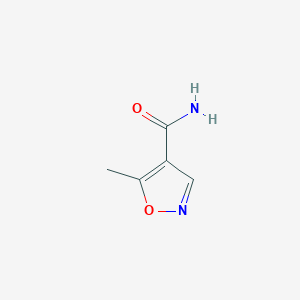

5-Methylisoxazole-4-carboxamide

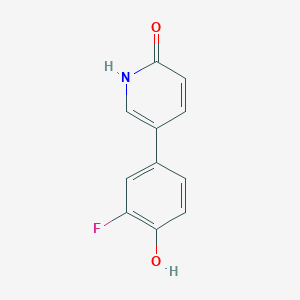

Vue d'ensemble

Description

5-Methylisoxazole-4-carboxamide is a derivative of isoxazole, a five-membered heterocyclic compound. It is used in the synthesis of various isoxazole-based amides . These amides have been evaluated for their anti-inflammatory, ulcerogenic, and antimicrobial activity .

Synthesis Analysis

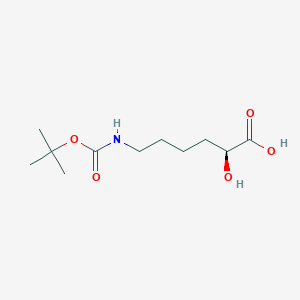

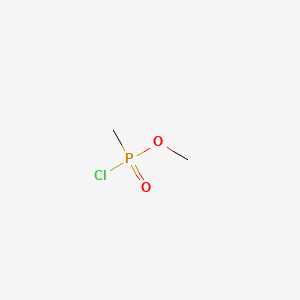

Isoxazole-based amides, including this compound, are synthesized by the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines . The synthesized compounds are characterized by analysis of spectroscopic data .Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its use as a reactant in the synthesis of various isoxazole-based amides . These reactions are characterized by the formation of new bonds and the generation of new compounds with potential biological activity .Applications De Recherche Scientifique

Chemical Synthesis and Modification :

- MICA has been utilized in Pd-catalyzed C(sp(3))-H bond activation for the efficient synthesis of γ-substituted non-natural amino acids. The MICA directing group can be removed and recovered under mild conditions, making it a valuable tool in synthetic chemistry (Pasunooti et al., 2015).

- The compound has been involved in the one-pot synthesis of various carboxamides and isoxazoles, demonstrating its utility in the synthesis of heterocyclic compounds (Martins et al., 2002).

Biological and Pharmacological Studies :

- Studies involving the interaction of 5-diazoimidazole-4-carboxamide and alkyl and aryl isocyanates highlight MICA’s potential in forming compounds with antitumor activity (Stevens et al., 1984).

- Research into the controlled-release formulations based on derivatives of MICA, such as Hymexazol, indicates its application in developing biologically active polymers for pharmaceutical use (Tai et al., 2002).

Molecular and Cellular Studies :

- MICA derivatives have been shown to interact with DNA under certain conditions, providing insights into the compound's molecular mechanisms of action in cells (Gerulath & Loo, 1972).

- Its role in the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones under specific conditions like microwave irradiation with solid acid catalysis in solvent-free conditions has been investigated, showing its versatility in molecular synthesis (Davoodnia et al., 2008).

Analytical and Methodological Applications :

- MICA has been used in multi-component reactions to synthesize various compounds, demonstrating its applicability in advanced analytical and synthetic methodologies (Tkachenko et al., 2014).

- It also plays a role in

Molecular Structure and Drug Optimization :

- Research comparing molecular scaffolds based on 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide has provided insights into drug optimization, particularly in relation to the reduction of toxicity and enhancement of pharmacological effects in compounds like leflunomide (Song et al., 2014).

Heterocyclic Chemistry :

- The compound has been involved in studies focused on heterocyclic chemistry, such as the thermally induced dimerization of 5-aminoisoxazoles, contributing to the understanding of complex chemical reactions and synthesis processes (Nishiwaki et al., 1970).

Anticonvulsant Activity and Toxicity Studies :

- Investigations into the anticonvulsant activity and toxicity of MICA derivatives have been conducted, contributing to the development of new therapeutic options for seizure disorders (Jackson et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-Methylisoxazole-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid present in cell membranes into inflammatory mediators such as prostaglandins (PGs), prostacyclins, and thromboxanes .

Mode of Action

This compound interacts with the active site of the COX-2 enzyme . The compound’s interaction with COX-2 inhibits the enzyme’s activity, thereby reducing the production of inflammatory mediators . This results in a decrease in inflammation and swelling .

Biochemical Pathways

The inhibition of the COX-2 enzyme by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of inflammatory mediators. By inhibiting COX-2, the compound reduces the production of these mediators, thereby alleviating inflammation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in silico . These studies suggest that the compound has good oral drug-like behavior and a non-toxic nature . .

Result of Action

The primary result of this compound’s action is a significant reduction in inflammation . In a carrageenan-induced albino rat paw edema assay, compounds related to this compound exhibited 92.85–93.57% edema inhibition after 5 hours . Additionally, these compounds showed good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .

Analyse Biochimique

Biochemical Properties

5-Methylisoxazole-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit anti-inflammatory properties, potentially through interactions with the cyclooxygenase-2 enzyme . This enzyme is known to catalyze the conversion of arachidonic acid into inflammatory mediators such as prostaglandins, prostacyclins, and thromboxanes .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to have anti-inflammatory effects, which could influence cell signaling pathways and gene expression . Furthermore, it has been suggested to have antimicrobial activity, indicating that it may influence cellular metabolism in microbial cells .

Molecular Mechanism

Its anti-inflammatory activity suggests that it may inhibit the cyclooxygenase-2 enzyme, thereby reducing the production of inflammatory mediators

Temporal Effects in Laboratory Settings

It has been shown to inhibit edema in a carrageenan-induced albino rat paw edema assay after 5 hours . This suggests that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models appear to vary with dosage. For instance, it has been shown to exhibit significant anti-inflammatory activity in a carrageenan-induced albino rat paw edema assay

Metabolic Pathways

Given its potential interactions with the cyclooxygenase-2 enzyme, it may be involved in the metabolism of arachidonic acid .

Propriétés

IUPAC Name |

5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGRQQFUASVDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate](/img/structure/B3392473.png)

![Diethyl [1,1'-biphenyl]-2-ylphosphonate](/img/structure/B3392476.png)

![7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE](/img/structure/B3392489.png)

![tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B3392536.png)